molecular formula C6H5N3O B1316355 Imidazo[1,2-b]pyridazin-6-ol CAS No. 57470-54-9

Imidazo[1,2-b]pyridazin-6-ol

Cat. No. B1316355
CAS RN: 57470-54-9
M. Wt: 135.12 g/mol
InChI Key: JPMJNVODBLZHLR-UHFFFAOYSA-N
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Description

Imidazo[1,2-b]pyridazin-6-ol is a chemical compound with the empirical formula C6H5N3O . It is a solid substance and has a molecular weight of 135.12 .


Synthesis Analysis

The synthesis of Imidazo[1,2-b]pyridazin-6-ol and similar compounds has been a subject of research. Recent developments in organometallic-chemistry-based methods have been used for the preparation of imidazo[1,2-b]pyridazines by cyclization . These methods also involve their functionalization by means of cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-b]pyridazin-6-ol can be represented by the SMILES string Oc1ccc2nccn2n1 . The InChI key for this compound is JPMJNVODBLZHLR-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-b]pyridazin-6-ol can undergo various chemical reactions. For instance, it can be prepared and functionalized through metal-catalyzed cross-coupling reactions . Additionally, it can undergo cyclization and other reactions to form new tricyclic systems .


Physical And Chemical Properties Analysis

Imidazo[1,2-b]pyridazin-6-ol is a solid substance . It has a molecular weight of 135.12 and its molecular formula is C6H5N3O .

Safety and Hazards

While specific safety and hazard information for Imidazo[1,2-b]pyridazin-6-ol is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation and serious eye damage/eye irritation .

Future Directions

Imidazo[1,2-b]pyridazin-6-ol and similar compounds have potential pharmaceutical applications. Recent research has focused on developing new synthetic pathways for these compounds, with an emphasis on environmentally friendly methods . Additionally, these compounds have been studied for their potential roles in treating various diseases, including multiple myeloma .

properties

IUPAC Name

5H-imidazo[1,2-b]pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-2-1-5-7-3-4-9(5)8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMJNVODBLZHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569008
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-b]pyridazin-6-ol

CAS RN

57470-54-9
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-b]pyridazin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57470-54-9
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